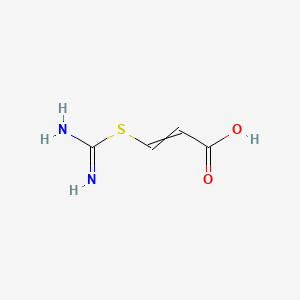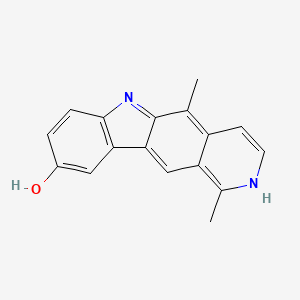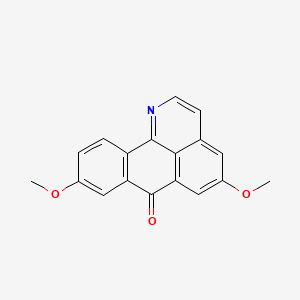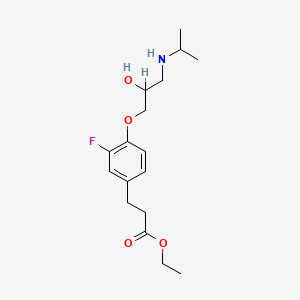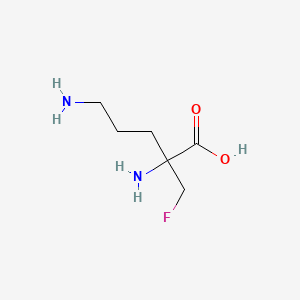![molecular formula C9H15NO10S2 B1213769 [(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate](/img/structure/B1213769.png)
[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[73002,6]dodecan-9-yl]methyl sulfamate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sulfamic acid 2,3-o-(1-methylethylidene)-4,5-o-sulfonyl-beta-fructopyranose ester involves several synthetic routes. One common method includes reacting 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfonyl chloride with an amine (RNH2), where R can be hydrogen or a C1 to C4 alkyl group, in a solvent such as ketones, nitriles, esters, or their mixtures .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: [(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include strong alkalis like sodium hydride in DMF, sulfuryl chloride in the presence of pyridine or triethylamine, and chlorosulfonyl isocyanate . Reaction conditions often involve temperatures ranging from -40°C to 25°C.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with sulfuryl chloride can yield chlorosulfate derivatives .
Scientific Research Applications
[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate has a wide range of scientific research applications. It is used in the development of pharmaceuticals, particularly as an anticonvulsant and for the treatment of migraines . Additionally, it is studied for its potential use in various industrial processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of sulfamic acid 2,3-o-(1-methylethylidene)-4,5-o-sulfonyl-beta-fructopyranose ester involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, it modulates the activity of certain neurotransmitters and ion channels in the brain .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other sulfamate derivatives and fructopyranose esters. Examples are 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfamate and methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside .
Uniqueness: What sets sulfamic acid 2,3-o-(1-methylethylidene)-4,5-o-sulfonyl-beta-fructopyranose ester apart is its specific combination of sulfamate and fructopyranose ester functionalities, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C9H15NO10S2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate |
InChI |
InChI=1S/C9H15NO10S2/c1-8(2)17-7-6-5(18-22(13,14)19-6)3-15-9(7,20-8)4-16-21(10,11)12/h5-7H,3-4H2,1-2H3,(H2,10,11,12)/t5-,6-,7+,9+/m1/s1 |
InChI Key |
GGOAQSGCBDRTHT-JAKMQLQISA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H]3[C@@H](CO[C@]2(O1)COS(=O)(=O)N)OS(=O)(=O)O3)C |
Canonical SMILES |
CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OS(=O)(=O)O3)C |
Synonyms |
2,3-O-(isopropylidene)-4,5-O-sulfonyl-beta-D-fructopyranose sulfamte RWJ 37947 RWJ-37947 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-Butylcalix[8]arene](/img/structure/B1213687.png)
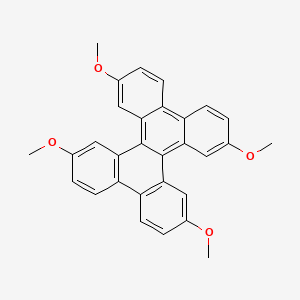
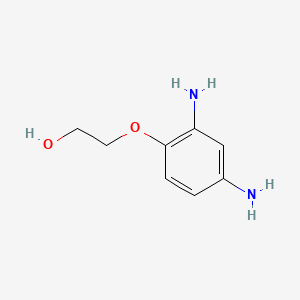
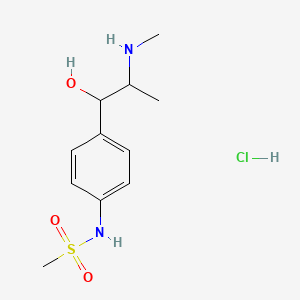
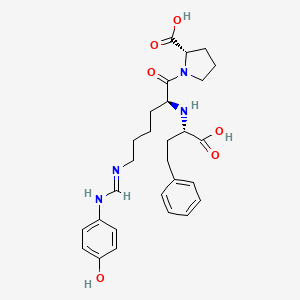

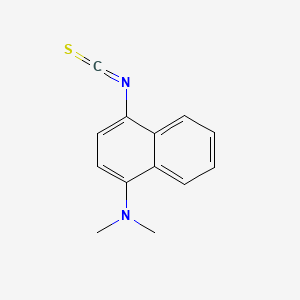
![(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1213699.png)
